![molecular formula C24H20N2O2S B2574225 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681167-54-4](/img/structure/B2574225.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzothiazole moiety can increase the compound’s planarity and aromaticity, which can influence its solubility and reactivity .Scientific Research Applications
- Findings : Some derivatives exhibited better inhibition potency than standard reference drugs .
- Molecular Docking Studies : Researchers explored structure-activity relationships and performed molecular docking studies against the target DprE1 to identify potent inhibitors .
- Example : Compound 4, a 3,4-dimethoxyphenyl-substituted thiazole, demonstrated potent inhibitory activity (MIC = 1.4 µM) against microbial growth .
- Uses : It serves as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Anti-Tubercular Activity
Antimicrobial Properties
Biological and Pharmaceutical Applications
Optical Materials and Biological Potential
Mechanism of Action
Future Directions
The future directions for research would depend on the specific activities and properties of the compound. Given the wide range of activities associated with benzothiazoles, potential areas of research could include the development of new pharmaceuticals or the investigation of new synthetic methods .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-21-14-18(11-12-19(21)24-26-20-7-3-4-8-22(20)29-24)25-23(28)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-14,27H,1-2,5-6H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHUPBZVDCDDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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